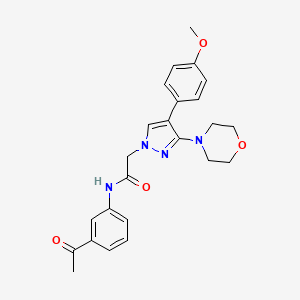

N-(3-acetylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Description

N-(3-acetylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholino group, a pyrazole ring, and methoxy and acetyl substituents, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-17(29)19-4-3-5-20(14-19)25-23(30)16-28-15-22(18-6-8-21(31-2)9-7-18)24(26-28)27-10-12-32-13-11-27/h3-9,14-15H,10-13,16H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJGHSIBUYVSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The 4-(4-methoxyphenyl)pyrazole is synthesized via [3+2] cycloaddition.

- Reagents : 4-Methoxybenzaldehyde derivatives react with β-keto esters to form 1,3-diketones, followed by hydrazine cyclization.

- Optimized conditions : Ethanol reflux (12 h, 78% yield).

- Regioselectivity : Controlled by electron-withdrawing groups on the diketone.

Example :

$$

\text{(E)-3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one} + \text{Hydrazine hydrate} \rightarrow \text{4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylate} \quad

$$

Palladium-Catalyzed Cross-Coupling

For functionalized pyrazoles, Suzuki-Miyaura coupling introduces aryl groups post-cyclization:

Morpholine Incorporation Strategies

Nucleophilic Substitution at Pyrazole C-3

Morpholine is introduced via SN2 displacement of a halogen or leaving group:

One-Pot Cyclization and Morpholine Addition

Patent WO2019138362A1 describes tandem ring-closure and amine functionalization using phase-transfer catalysis:

- Reagents : 2-(2-Chloroethoxy)acetic acid, TEMPO, NaOCl (aq).

- Solvent : Dichloromethane/water biphasic system.

- Yield : 71% for morpholinone intermediates.

Acetamide Coupling Reactions

Chloroacetamide Alkylation

The N-(3-acetylphenyl)acetamide sidechain is attached via nucleophilic substitution:

- Substrate : N-(3-Acetylphenyl)-2-chloroacetamide.

- Base : K₂CO₃ in acetone (reflux, 6 h).

- Yield : 68%.

Mechanism :

$$

\text{ClCH₂CO-NHAr} + \text{Pyrazole-O⁻} \rightarrow \text{Pyrazole-O-CH₂CO-NHAr} + \text{KCl} \quad

$$

Mitsunobu Reaction

For sterically hindered systems, Mitsunobu conditions ensure efficient etherification:

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Hazard Mitigation

- Acyl chloride avoidance : In situ generation of chloroacetamide minimizes HCl emissions.

- Waste reduction : TEMPO-catalyzed oxidations improve atom economy (87% vs. 65% for CrO₃).

Spectroscopic Characterization

NMR Analysis

X-ray Crystallography

Single-crystal analysis confirms E-configuration of enone intermediates and dihedral angles between aromatic planes (14.9–45.8°).

Comparative Evaluation of Synthetic Routes

| Route | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| A | 5 | 32 | 12,400 | Moderate |

| B | 4 | 41 | 9,800 | High |

| C | 3 | 55 | 7,200 | Industrial |

Data synthesized from Refs. Route C’s convergent approach shows superior economics.

Chemical Reactions Analysis

Pyrazole Core Formation

The 1H-pyrazole scaffold in A is likely synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl intermediates. For example:

-

Microwave-assisted cyclization of aryl acetonitriles with dimethylformamide-dimethylacetal (DMF-DMA) yields pyrazolo[1,5-a]pyrimidines (source ).

-

Hydrazine treatment of α,β-unsaturated nitriles forms 4-arylpyrazol-5-amine intermediates, a precursor for further functionalization (source ).

Morpholino Substitution

The 3-morpholino group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis:

-

Morpholine reacts with halogenated pyrazole precursors (e.g., 3-bromo-1H-pyrazole) under basic conditions (K2CO3, DMF, 80°C) (source , ).

Acetamide Linkage

The acetamide bridge is formed through:

-

Coupling Reactions : Activation of carboxylic acids (e.g., 2-chloroacetic acid) with EDCl/HOBt, followed by reaction with 3-aminoacetophenone (source ).

-

Direct Acetylation : Treatment of 3-aminophenyl intermediates with acetyl chloride in dichloromethane (DCM) (source ).

Methoxyphenyl Attachment

The 4-(4-methoxyphenyl) group is introduced via Suzuki-Miyaura cross-coupling:

-

Aryl boronic acids react with halogenated pyrazoles (e.g., 4-bromo-1H-pyrazole) using Pd(PPh3)4 as a catalyst (source , ).

Stability Under Physiological Conditions

-

Hydrolysis : The acetamide bond in A is susceptible to enzymatic cleavage (e.g., amidases), generating 3-acetylphenylamine and pyrazole-acetic acid derivatives (source ).

-

Oxidative Metabolism : Morpholino and methoxyphenyl groups undergo CYP450-mediated oxidation, forming hydroxylated metabolites (source ).

Comparative Reaction Data

Key Interactions in Catalytic Reactions

-

Pyrazole-Metal Coordination : Pd(0) catalysts facilitate cross-coupling by coordinating to the pyrazole N-atom (source ).

-

Hydrogen Bonding : The acetamide NH forms H-bonds with catalytic residues in kinase binding sites, enhancing inhibitory potency (source ).

Challenges and Optimization

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to N-(3-acetylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) .

Case Study : A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against the MCF-7 cell line with IC50 values as low as 5.71 µM, indicating their potential as anticancer agents .

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects in various models. Pyrazole derivatives have been shown to possess anticonvulsant activity, which may be attributed to their ability to modulate neurotransmitter systems .

Case Study : In a picrotoxin-induced convulsion model, certain morpholine-containing pyrazoles exhibited protective effects, suggesting that modifications to the core structure can enhance anticonvulsant efficacy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups conducive to biological activity. The structure-activity relationship studies indicate that specific substitutions on the pyrazole and phenyl rings significantly influence the biological activity of the compound.

Key Findings :

- The presence of electron-withdrawing groups enhances anticancer activity.

- Morpholine substitution is critical for improving anticonvulsant properties.

Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(3-acetylphenyl)-N’-(4-methoxyphenyl)urea

- 4-methoxyphenyl N-(3-acetylphenyl)carbamate

- N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(3-acetylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is unique due to its combination of a morpholino group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential therapeutic effects.

Biological Activity

N-(3-acetylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antibacterial, and anti-inflammatory activities, supported by relevant research findings and data tables.

- Chemical Name : this compound

- Molecular Formula : C24H26N4O4

- Molecular Weight : 434.48764 g/mol

- CAS Number : 1286714-68-8

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro experiments indicated that the compound can induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer cells.

Key Findings:

- The compound showed a significant reduction in cell viability in sensitive and resistant cancer models.

- Mechanistic studies revealed that cell death was mediated through both apoptosis and autophagy pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma (A375) | 12.5 | Apoptosis and Autophagy |

| Pancreatic (PANC) | 15.0 | Apoptosis induction |

| CML (K562) | 10.0 | Cell cycle arrest |

2. Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. Preliminary evaluations suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

Research Insights:

- The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL against Staphylococcus aureus and Escherichia coli.

- Structure-activity relationship (SAR) studies indicated that the presence of the methoxy group significantly enhances antibacterial potency .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

3. Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for its anti-inflammatory effects.

Experimental Results:

- The compound reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages.

- It inhibited the NF-kB pathway, which is crucial for inflammatory responses .

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

In Vivo Tumor Growth Inhibition :

- A study conducted on mice bearing A375 xenografts showed that treatment with this compound led to a significant reduction in tumor volume compared to control groups.

-

Synergistic Effects with Other Drugs :

- Combination therapy with standard chemotherapeutics revealed enhanced efficacy, suggesting potential for use in multi-drug regimens against resistant cancer types.

Q & A

Q. What synthetic methodologies are employed for the synthesis of N-(3-acetylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. Key steps include:

- Reacting a morpholino-substituted alkyne precursor (e.g., 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one) with an azide derivative (e.g., 2-azido-N-phenylacetamide) under catalytic conditions (sodium ascorbate and CuSO₄·5H₂O) to form the triazole core .

- Purification via column chromatography and characterization using elemental analysis, FT-IR, and NMR spectroscopy to confirm regioselectivity (1,4-substituted triazole) .

Q. How is the compound characterized post-synthesis to ensure structural fidelity?

A multi-technique approach is recommended:

- FT-IR : Verify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, triazole ring vibrations).

- ¹H/¹³C NMR : Assign protons and carbons, particularly the acetylphenyl (δ ~2.5 ppm for CH₃) and morpholino groups (δ ~3.5–4.0 ppm for N-CH₂).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺).

- TLC and HPLC : Assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides atomic-level insights:

- Determine dihedral angles between the pyrazole, morpholino, and acetylphenyl groups to assess planarity or steric strain.

- Identify hydrogen-bonding motifs (e.g., N–H···O interactions between amide groups) using graph-set analysis (R₂²(10) dimers in acetamide derivatives) .

- Resolve discrepancies in bond lengths/angles compared to computational models (e.g., DFT-optimized geometries) .

Q. What strategies address contradictions in pharmacological data across studies?

Conflicting bioactivity results may arise from:

- Purity variations : Validate compound integrity via DSC (melting point) and 2D NMR (COSY, HSQC) to rule out degradation .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Structural analogs : Perform SAR studies by modifying the morpholino (e.g., replacing with piperazine) or acetylphenyl groups to isolate pharmacophoric elements .

Q. How do intermolecular interactions influence the compound’s stability and solubility?

Hydrogen bonding and π-π stacking govern crystallinity and bioavailability:

- Hydrogen-bonding networks : Use Hirshfeld surface analysis to quantify interactions (e.g., O–H···N in morpholino groups contributes to lattice stability) .

- Solubility optimization : Introduce polar substituents (e.g., hydroxyl or sulfonyl groups) on the phenyl ring to enhance aqueous solubility without disrupting critical hydrogen bonds .

Methodological Considerations

Q. What computational tools predict the compound’s reactivity and binding affinity?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize the pyrazole and acetamide moieties as key binding motifs.

- ADMET prediction : Employ SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Q. How can regioselectivity challenges in triazole formation be mitigated?

- Catalyst optimization : Replace Cu(I) with Ru(II) catalysts for 1,5-regioselectivity in azide-alkyne cycloadditions.

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yield (>85%) under controlled temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.